molecular formula C9H10FNO3 B12955582 (S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride

(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B12955582
M. Wt: 199.18 g/mol
InChI Key: DSROUGLWWSSZGV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical properties and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-6-hydroxybenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including protection of the hydroxyl group, formation of an imine, and reduction to form the corresponding amine.

    Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis or similar method to introduce the amino acid functionality.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 2-fluoro-6-hydroxybenzaldehyde or 2-fluoro-6-hydroxyacetophenone.

    Reduction: Formation of 2-fluoro-6-hydroxyphenethylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
  • 2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid
  • 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

Uniqueness

(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(2S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-2-1-3-8(12)5(6)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

DSROUGLWWSSZGV-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)O

Origin of Product

United States

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